molecular formula C13H23BN2O2S B6342291 2-(Diethylamino)thiazole-4-boronic acid pinacol ester CAS No. 1310405-18-5

2-(Diethylamino)thiazole-4-boronic acid pinacol ester

Cat. No. B6342291
CAS RN: 1310405-18-5
M. Wt: 282.2 g/mol
InChI Key: DFDAVZWPJWEIOA-UHFFFAOYSA-N
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Description

2-(Diethylamino)thiazole-4-boronic acid pinacol ester (2-DETBP) is a type of organoboron compound that is used in a variety of scientific research applications. It is an important reagent for the synthesis of many organic compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. 2-DETBP has also found use in the synthesis of other organoboron compounds, such as boronic acids and esters, as well as in the production of polymers materials.

Scientific Research Applications

2-(Diethylamino)thiazole-4-boronic acid pinacol ester is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic materials. It is also used in the synthesis of other organoboron compounds, such as boronic acids and esters. Additionally, this compound is used in the production of polymers materials.

Mechanism of Action

2-(Diethylamino)thiazole-4-boronic acid pinacol ester acts as a Lewis acid and is used as a catalyst in a variety of reactions, such as the formation of carbon-carbon bonds and the formation of carbon-heteroatom bonds. It is also used in the activation of a variety of functional groups, such as carboxylic acids and alcohols.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to inhibit the activity of certain proteins. Additionally, this compound has been found to have an inhibitory effect on the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

2-(Diethylamino)thiazole-4-boronic acid pinacol ester has a number of advantages and limitations for lab experiments. It is a relatively inexpensive reagent, making it a cost-effective choice for many experiments. Additionally, it is relatively easy to handle and can be stored for extended periods of time. However, it is important to note that this compound is highly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-(Diethylamino)thiazole-4-boronic acid pinacol ester. It could be used in the development of new drugs and other compounds, as well as in the development of new materials, such as polymers materials. Additionally, it could be used in the development of new catalysts for a variety of reactions. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic strategies.

Synthesis Methods

2-(Diethylamino)thiazole-4-boronic acid pinacol ester is synthesized through a reaction of boronic acid and 2-diethylaminothiazole. This reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate. The reaction is exothermic and typically takes place at temperatures between 100-150°C. The reaction yields this compound as a white solid.

properties

IUPAC Name

N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2S/c1-7-16(8-2)11-15-10(9-19-11)14-17-12(3,4)13(5,6)18-14/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDAVZWPJWEIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142222
Record name 2-Thiazolamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1310405-18-5
Record name 2-Thiazolamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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